molecular formula C11H14N4O B11885703 6-(Cyclohexyloxy)-7H-purine CAS No. 120503-68-6

6-(Cyclohexyloxy)-7H-purine

Katalognummer: B11885703
CAS-Nummer: 120503-68-6
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: UAPKUSSHIIMXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(CYCLOHEXYLOXY)-1H-PURINE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. The addition of a cyclohexyloxy group to the purine structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide to form an ether . In this case, cyclohexyl bromide can react with a purine derivative in the presence of a strong base like sodium hydride to yield 6-(CYCLOHEXYLOXY)-1H-PURINE.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(CYCLOHEXYLOXY)-1H-PURINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.

Wissenschaftliche Forschungsanwendungen

6-(CYCLOHEXYLOXY)-1H-PURINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules, including nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 6-(CYCLOHEXYLOXY)-1H-PURINE involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    6-Methoxy-1H-purine: Similar structure with a methoxy group instead of a cyclohexyloxy group.

    6-Ethoxy-1H-purine: Contains an ethoxy group in place of the cyclohexyloxy group.

    6-Butoxy-1H-purine: Features a butoxy group instead of a cyclohexyloxy group.

Uniqueness: The cyclohexyloxy group in 6-(CYCLOHEXYLOXY)-1H-PURINE imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Eigenschaften

CAS-Nummer

120503-68-6

Molekularformel

C11H14N4O

Molekulargewicht

218.26 g/mol

IUPAC-Name

6-cyclohexyloxy-7H-purine

InChI

InChI=1S/C11H14N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h6-8H,1-5H2,(H,12,13,14,15)

InChI-Schlüssel

UAPKUSSHIIMXGE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.